(S)-Ethyl 2-(1-amino-2-methylpropyl)thiazole-4-carboxylate

Catalog No.
S12564982
CAS No.
M.F
C10H16N2O2S
M. Wt
228.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Ethyl 2-(1-amino-2-methylpropyl)thiazole-4-car...

Product Name

(S)-Ethyl 2-(1-amino-2-methylpropyl)thiazole-4-carboxylate

IUPAC Name

ethyl 2-(1-amino-2-methylpropyl)-1,3-thiazole-4-carboxylate

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

InChI

InChI=1S/C10H16N2O2S/c1-4-14-10(13)7-5-15-9(12-7)8(11)6(2)3/h5-6,8H,4,11H2,1-3H3

InChI Key

FMFFCNPPDJRMEX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C(C(C)C)N

(S)-Ethyl 2-(1-amino-2-methylpropyl)thiazole-4-carboxylate is a thiazole derivative characterized by its unique structural features, including a thiazole ring, an ethyl ester group, and an amino group. This compound is notable for its potential applications in medicinal chemistry due to the biological activities associated with thiazole derivatives. The thiazole ring contributes to its pharmacological properties, making it a subject of interest in drug discovery and development.

Typical of thiazole derivatives, including:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Ester Hydrolysis: The ethyl ester can undergo hydrolysis in the presence of water, yielding the corresponding carboxylic acid and ethanol.
  • Condensation Reactions: The amino group may engage in condensation reactions with carbonyl compounds, leading to the formation of imines or other derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

(S)-Ethyl 2-(1-amino-2-methylpropyl)thiazole-4-carboxylate exhibits various biological activities, which can be attributed to its structural features. Thiazole derivatives are known to possess:

  • Antimicrobial Properties: Many thiazole compounds have demonstrated efficacy against bacterial and fungal strains.
  • Anticancer Activity: Some studies suggest that thiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects: Thiazoles may modulate inflammatory pathways, providing therapeutic potential for inflammatory diseases.

The biological activity is often dose-dependent and influenced by the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) .

Several synthesis methods for (S)-Ethyl 2-(1-amino-2-methylpropyl)thiazole-4-carboxylate have been reported:

  • From Thiazole Derivatives: Starting from commercially available thiazole precursors, the compound can be synthesized through a series of reactions involving alkylation and esterification.
  • One-Pot Synthesis: A more efficient approach involves a one-pot reaction where the thiazole ring formation, amino group introduction, and esterification occur simultaneously.
  • Chiral Synthesis: Utilizing chiral catalysts or reagents can enhance the enantioselectivity of the synthesis process, yielding the (S)-enantiomer preferentially.

These methods underscore the compound's synthetic accessibility for research and development purposes.

(S)-Ethyl 2-(1-amino-2-methylpropyl)thiazole-4-carboxylate has potential applications in various fields:

  • Pharmaceutical Industry: As a lead compound for developing new drugs targeting infections or cancer.
  • Agricultural Chemistry: Possible use as an agrochemical due to its antimicrobial properties.
  • Biochemical Research: Utilized in studies exploring enzyme inhibition or receptor interactions.

These applications reflect its versatility and importance in both medicinal and agricultural contexts.

Interaction studies involving (S)-Ethyl 2-(1-amino-2-methylpropyl)thiazole-4-carboxylate often focus on its binding affinity to biological targets such as enzymes or receptors. Techniques used include:

  • Molecular Docking: Computational methods predict how the compound interacts with specific proteins.
  • In vitro Assays: Laboratory experiments assess the biological activity against various cell lines or microbial strains.
  • Structure-Activity Relationship Studies: Analyzing how structural modifications influence biological activity helps optimize drug design .

These studies are crucial for understanding the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with (S)-Ethyl 2-(1-amino-2-methylpropyl)thiazole-4-carboxylate. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Attributes
ThiaminePyrimidine-thiazoleEssential vitaminInvolved in carbohydrate metabolism
BenzothiazoleBenzene-thiazoleAnticancerKnown for diverse pharmacological effects
2-MercaptobenzothiazoleBenzothiazole with thiolAntimicrobialStronger reactivity due to thiol group

(S)-Ethyl 2-(1-amino-2-methylpropyl)thiazole-4-carboxylate stands out due to its specific amino acid side chain and ethyl ester functionality, contributing to its distinct pharmacological profile compared to these similar compounds.

This comprehensive overview emphasizes the significance of (S)-Ethyl 2-(1-amino-2-methylpropyl)thiazole-4-carboxylate in chemical research and potential therapeutic applications.

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

228.09324893 g/mol

Monoisotopic Mass

228.09324893 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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